molecular formula C8H3FN2S B12936660 7-Fluorobenzo[d]thiazole-4-carbonitrile

7-Fluorobenzo[d]thiazole-4-carbonitrile

Cat. No.: B12936660
M. Wt: 178.19 g/mol
InChI Key: MHGYEVSYAKWSGG-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a fluorine atom at the 7th position and a cyano group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazole-4-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using bromine to yield the desired thiazole ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and the use of reusable catalysts like Pd(II) complexes have been explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and cyano positions, respectively.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluorobenzo[d]thiazole-4-carbonitrile has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 7-Fluorobenzo[d]thiazole-4-carbonitrile exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interfere with cell division in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Fluorobenzo[d]thiazole-4-carbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C8H3FN2S

Molecular Weight

178.19 g/mol

IUPAC Name

7-fluoro-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H3FN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H

InChI Key

MHGYEVSYAKWSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C#N)N=CS2)F

Origin of Product

United States

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